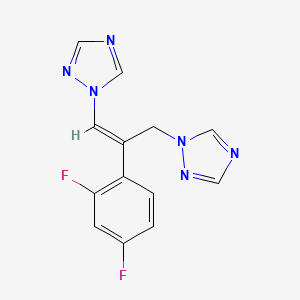

(Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole)

Description

Properties

Molecular Formula |

C13H10F2N6 |

|---|---|

Molecular Weight |

288.26 g/mol |

IUPAC Name |

1-[(Z)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)prop-1-enyl]-1,2,4-triazole |

InChI |

InChI=1S/C13H10F2N6/c14-11-1-2-12(13(15)3-11)10(4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-4,6-9H,5H2/b10-4+ |

InChI Key |

SVCXBLVWACGQFG-ONNFQVAWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C(=C/N2C=NC=N2)/CN3C=NC=N3 |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=CN2C=NC=N2)CN3C=NC=N3 |

Origin of Product |

United States |

Biological Activity

(Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole), a compound with the CAS number 163921-62-8, is known primarily as an impurity of Fluconazole, an antifungal medication. Its structure includes two triazole moieties linked by a difluorophenyl propene group. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C₁₃H₁₀F₂N₆

- Molecular Weight : 288.26 g/mol

- IUPAC Name : 1-[(Z)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)prop-1-enyl]-1,2,4-triazole

Antifungal Activity

As an impurity of Fluconazole, (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) may exhibit antifungal properties similar to its parent compound. Fluconazole is widely used to treat various fungal infections by inhibiting the synthesis of ergosterol in fungal cell membranes.

Antitumor Activity

Triazole derivatives have been investigated for their anticancer properties. For instance, compounds containing triazole moieties have shown significant cytotoxic effects against various cancer cell lines. In one study involving triazolethiones, certain derivatives displayed IC₅₀ values as low as 6.2 µM against colon carcinoma cells . While specific data on (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) is sparse in this context, the presence of triazole rings often correlates with enhanced biological activity.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. The presence of electronegative groups such as fluorine can enhance interaction with target enzymes or receptors. Molecular docking studies have suggested that modifications at the aryl or triazole moiety can significantly affect binding affinity and biological activity .

Case Studies

A comprehensive analysis of triazole derivatives has been documented in various case studies:

| Compound | Target | IC₅₀ Value (µM) | Notes |

|---|---|---|---|

| 9a | CA-II | 13.8 | Potent inhibitor |

| 9e | CA-II | 18.1 | Significant activity |

| 47f | Colon Carcinoma HCT-116 | 6.2 | Active against cancer cells |

| 69b | MCF-7 (Breast Cancer) | More active than control | Cytotoxic activity noted |

These findings underscore the potential for further exploration of (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) in therapeutic applications.

Comparison with Similar Compounds

Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol)

Key Features :

- Backbone : Propan-2-ol (saturated three-carbon chain with a hydroxyl group at C2).

- Substituents : Two 1,2,4-triazole groups at C1 and C3, and a 2,4-difluorophenyl group at C2.

- Pharmacokinetics : High oral bioavailability (>90%), water solubility (8 mg/mL), and renal excretion .

Comparison: The hydroxyl group in fluconazole enhances hydrogen bonding with fungal CYP51 (lanosterol 14α-demethylase), a target enzyme. The Z-configuration could impose steric constraints, affecting binding to CYP51 compared to fluconazole’s flexible propanol chain .

Fosfluconazole ({[2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl]oxy}phosphonic acid)

Key Features :

- Backbone : Propan-2-ol modified with a phosphonic acid group at the hydroxyl position.

- Role: Prodrug of fluconazole, designed for intravenous administration.

- Solubility : Improved water solubility due to phosphate group, enabling parenteral use .

Comparison :

While fosfluconazole and the target compound both derive from fluconazole-like scaffolds, the target’s alkene backbone eliminates the need for metabolic activation (unlike fosfluconazole, which requires hydrolysis to release fluconazole). This structural difference may confer faster onset of action but could limit solubility .

(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Key Features :

- Backbone : Prop-2-en-1-one (α,β-unsaturated ketone).

- Substituents : 2,4-Difluorophenyl at C1, phenyl at C3, and a single triazole at C2 .

Comparison :

This compound shares the Z-alkene configuration with the target molecule but lacks the bis-triazole motif. The ketone group introduces electrophilicity, which may increase reactivity but reduce metabolic stability compared to the target compound’s alkene backbone .

Data Table: Structural and Functional Properties

Research Findings and Implications

- Antifungal Activity : Fluconazole’s bis-triazole motif is critical for binding CYP51’s heme cofactor. The target compound’s bis-triazole groups may retain this interaction, but its alkene backbone could reduce affinity due to steric or electronic effects .

- Stereochemical Impact : The Z-configuration may restrict conformational flexibility, reducing off-target effects but requiring precise alignment for target binding .

Q & A

Basic: What are the key considerations for optimizing the synthesis of (Z)-1,1'-(2-(2,4-difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole)?

Answer: Synthesis optimization requires precise control of reaction conditions. For example, refluxing with absolute ethanol and glacial acetic acid (as a catalyst) for 4 hours ensures efficient condensation between triazole precursors and substituted aldehydes . Temperature stability (±2°C) and solvent purity (e.g., anhydrous ethanol) are critical to avoid side reactions. Post-synthesis, vacuum evaporation and recrystallization improve yield and purity. Analytical techniques like TLC or HPLC should monitor reaction progress .

Advanced: How can the stereochemical configuration (Z/E) of this compound be confirmed experimentally?

Answer: X-ray crystallography is the gold standard for unambiguous stereochemical determination, as demonstrated in structurally similar triazole derivatives . Complementary methods include NOESY NMR to detect spatial proximity of protons across the double bond. Computational analysis (DFT calculations) can predict energy minima for Z/E isomers and compare them with experimental NMR chemical shifts .

Basic: What solvent systems are optimal for purification, and how do they influence crystallization?

Answer: Polar aprotic solvents like ethanol or methanol are preferred due to the compound’s moderate polarity. Evidence suggests that adding a co-solvent (e.g., DCM:hexane, 1:3) during recrystallization enhances crystal lattice formation . Solvent polarity must balance solubility and nucleation kinetics—high polarity may dissolve impurities but slow crystallization.

Advanced: What mechanistic insights explain the antifungal activity of this compound?

Answer: The compound likely inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis. Docking studies using homology models of CYP51 can reveal binding interactions between the triazole rings and the enzyme’s active site. Substituents like the 2,4-difluorophenyl group enhance lipophilicity, improving membrane penetration .

Advanced: How can environmental fate studies be designed to assess its ecological impact?

Answer: Follow frameworks like Project INCHEMBIOL:

- Laboratory phase: Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

- Field phase: Use LC-MS/MS to quantify residues in soil/water matrices.

- Ecotoxicology: Assess acute toxicity in Daphnia magna (EC50) and chronic effects on algal growth .

Basic: What analytical techniques validate purity, and how are method parameters optimized?

Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) + 0.1% formic acid; UV detection at 254 nm.

- NMR: Integrate peaks for aromatic protons (δ 7.2–8.1 ppm) and triazole CH (δ 8.3–8.5 ppm) to confirm stoichiometry .

- Elemental analysis: Acceptable C/H/N deviation ≤0.3%.

Advanced: How can computational docking guide the design of derivatives with enhanced bioactivity?

Answer:

Generate 3D conformers of the compound using molecular dynamics (MD) simulations.

Dock into target protein active sites (e.g., fungal CYP51) using AutoDock Vina.

Analyze binding free energy (ΔG) and hydrogen-bond interactions.

Modify substituents (e.g., fluorination) to optimize binding affinity and selectivity .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Replicate assays: Standardize protocols (e.g., CLSI guidelines for antifungal MIC testing).

- Contextualize variables: Differences in fungal strains or culture media (e.g., RPMI vs. Sabouraud dextrose) significantly alter results .

- Meta-analysis: Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and reconcile discrepancies .

Advanced: What frameworks integrate ecological risk assessment into preclinical studies?

Answer: Apply the Planetary Boundaries model:

Exposure assessment: Model soil adsorption coefficients (Kd) using EPI Suite.

Toxicity thresholds: Compare LC50 values with EPA benchmarks.

Risk quotient (RQ): Calculate RQ = (Environmental Concentration) / (Predicted No-Effect Concentration). RQ >1 indicates high risk .

Basic: How is reaction progress monitored in real time, and what are critical control points?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.